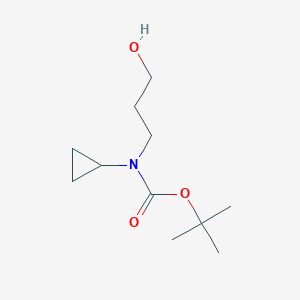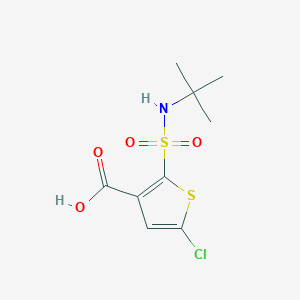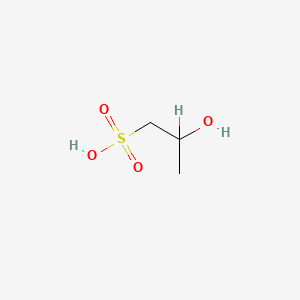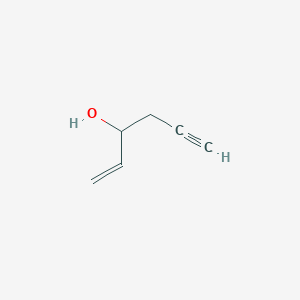
2-(Acetyloxy)-3,3,3-trifluoropropanoic acid
Vue d'ensemble
Description
2-(Acetyloxy)-3,3,3-trifluoropropanoic acid (2-A-3,3,3-TFP) is a synthetic organic compound with a wide range of applications in the scientific and industrial fields. It is a highly reactive, colorless, and water-soluble acid with a molecular formula of C4H6F3O3. 2-A-3,3,3-TFP is a versatile compound that can be used in organic synthesis, as a reagent for catalytic hydrogenation and as a catalyst for a variety of reactions. It is also used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Applications De Recherche Scientifique
2-A-3,3,3-TFP is widely used in scientific research due to its versatile reactivity and wide range of applications. It is used in organic synthesis as a reagent for catalytic hydrogenation, as a catalyst for a variety of reactions, and as a starting material for the synthesis of other compounds. It is also used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, it has been used in the synthesis of peptides, peptidomimetics, and other biologically active molecules.
Mécanisme D'action
2-A-3,3,3-TFP is a highly reactive compound due to its trifluoropropionic acid moiety. The trifluoropropionic acid moiety is responsible for the reactivity of 2-A-3,3,3-TFP and it is the key factor in its mechanism of action. The trifluoropropionic acid moiety reacts with a variety of functional groups, including amines, alcohols, thiols, and carboxylic acids. It can also react with other molecules to form adducts and cyclic structures.
Biochemical and Physiological Effects
2-A-3,3,3-TFP has a wide range of biochemical and physiological effects. It has been shown to be an effective inhibitor of enzymes such as acetylcholinesterase, which is involved in the regulation of neurotransmission. It has also been shown to have anti-inflammatory and anti-cancer activity. In addition, it has been found to be a potent inhibitor of the enzyme lipoxygenase, which is involved in the metabolism of fatty acids.
Avantages Et Limitations Des Expériences En Laboratoire
2-A-3,3,3-TFP has many advantages for use in laboratory experiments. It is highly reactive and can be used in a variety of reactions. It is also water-soluble and can be easily isolated and purified. Furthermore, it is a versatile compound that can be used in organic synthesis, as a reagent for catalytic hydrogenation, and as a catalyst for a variety of reactions. However, it has some limitations. It is a highly reactive compound and can be hazardous if not handled properly. In addition, it can be difficult to scale up the synthesis of 2-A-3,3,3-TFP for large-scale production.
Orientations Futures
The future of 2-A-3,3,3-TFP is very promising. It has many potential applications in the scientific and industrial fields, and its versatility and reactivity make it a valuable compound for research and development. Possible future directions for 2-A-3,3,3-TFP include its use in the synthesis of new pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, it could be used in the production of polymers and other materials, as well as in the development of new catalysts and reagents. Finally, its anti-inflammatory and anti-cancer activity could be further explored for potential therapeutic applications.
Propriétés
IUPAC Name |
2-acetyloxy-3,3,3-trifluoropropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O4/c1-2(9)12-3(4(10)11)5(6,7)8/h3H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNWFOJRLGQIQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001261528 | |
| Record name | 2-(Acetyloxy)-3,3,3-trifluoropropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001261528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Acetyloxy)-3,3,3-trifluoropropanoic acid | |
CAS RN |
156816-81-8 | |
| Record name | 2-(Acetyloxy)-3,3,3-trifluoropropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156816-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Acetyloxy)-3,3,3-trifluoropropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001261528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-decahydroquinoline-2-carboxylic acid, Mixture of diastereomers](/img/structure/B3379368.png)
![Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B3379369.png)



